Cas no 1806028-22-7 (3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine)

3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine is a halogenated pyridine derivative with a unique substitution pattern, offering versatility in synthetic applications. Its bromo and chloro groups provide reactive sites for cross-coupling reactions, while the difluoromethyl and fluoro substituents enhance its potential as a building block in agrochemical and pharmaceutical intermediates. The electron-withdrawing nature of the substituents influences reactivity, making it valuable for nucleophilic aromatic substitution or metal-catalyzed transformations. This compound’s structural features contribute to its utility in designing biologically active molecules, particularly in the development of fluorinated heterocycles. High purity and well-defined reactivity ensure consistent performance in research and industrial applications.
3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine structure
1806028-22-7 structure
商品名:3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine
CAS番号:1806028-22-7
MF:C6H2BrClF3N
メガワット:260.438990116119
CID:4858518

3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine 化学的及び物理的性質

名前と識別子

    • 3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine
    • インチ: 1S/C6H2BrClF3N/c7-2-1-3(9)4(6(10)11)12-5(2)8/h1,6H
    • InChIKey: NFCFFWJBMMOYTH-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(N=C(C(F)F)C(=C1)F)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 160
  • トポロジー分子極性表面積: 12.9
  • 疎水性パラメータ計算基準値(XlogP): 3.3

3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029063182-1g
3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine
1806028-22-7 97%
1g
$1,579.40 2022-04-01
Enamine
EN300-6511622-0.05g
3-bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine
1806028-22-7
0.05g
$1657.0 2023-05-31
Enamine
EN300-6511622-0.5g
3-bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine
1806028-22-7
0.5g
$1893.0 2023-05-31
Enamine
EN300-6511622-2.5g
3-bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine
1806028-22-7
2.5g
$3865.0 2023-05-31
Enamine
EN300-6511622-1.0g
3-bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine
1806028-22-7
1g
$1971.0 2023-05-31
Enamine
EN300-6511622-10.0g
3-bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine
1806028-22-7
10g
$8480.0 2023-05-31
Enamine
EN300-6511622-0.25g
3-bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine
1806028-22-7
0.25g
$1814.0 2023-05-31
Enamine
EN300-6511622-5.0g
3-bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine
1806028-22-7
5g
$5719.0 2023-05-31
Enamine
EN300-6511622-0.1g
3-bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine
1806028-22-7
0.1g
$1735.0 2023-05-31

3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine 関連文献

3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridineに関する追加情報

3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine: A Comprehensive Overview

The compound 3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine, identified by the CAS number 1806028-22-7, is a highly specialized organic molecule with significant applications in various fields of chemistry. This compound belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. The presence of multiple halogen substituents—bromine, chlorine, and fluorine—along with a difluoromethyl group, renders this molecule unique in terms of its chemical properties and reactivity.

The structure of 3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine is characterized by a pyridine ring with substituents at positions 2, 3, 5, and 6. The bromine atom is located at position 3, chlorine at position 2, fluorine at position 5, and the difluoromethyl group (-CF₂H) at position 6. This substitution pattern significantly influences the electronic properties of the molecule, making it highly reactive in certain chemical transformations. Recent studies have highlighted the importance of such halogen-substituted pyridines in catalytic processes and as intermediates in drug discovery.

One of the most notable applications of this compound is in the field of heterocyclic chemistry. Its unique electronic configuration makes it an excellent candidate for various substitution reactions, including nucleophilic aromatic substitution. Recent research has demonstrated that this compound can serve as a versatile building block for constructing complex molecular architectures. For instance, it has been used as an intermediate in the synthesis of bioactive compounds with potential applications in oncology and neurodegenerative diseases.

In addition to its role in organic synthesis, 3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine has shown promise in materials science. Its ability to act as a precursor for the formation of two-dimensional materials has been explored in recent studies. The incorporation of halogen atoms into the pyridine ring enhances its compatibility with various deposition techniques, making it a valuable component in the development of advanced materials for electronic applications.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For example, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this molecule. These improvements have made it more accessible for researchers working on large-scale syntheses or industrial applications.

From an environmental standpoint, understanding the fate and transport of 3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine in natural systems is crucial. Recent studies have focused on its biodegradation pathways and potential toxicity to aquatic organisms. These investigations are essential for ensuring safe handling and disposal practices in both laboratory and industrial settings.

In conclusion, 3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine is a multifaceted compound with diverse applications across various disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, materials science, and pharmacology. As research continues to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.

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